molecular formula C19H14ClFN2O2S B11385227 2-Methylphenyl 5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylate

2-Methylphenyl 5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylate

Cat. No.: B11385227
M. Wt: 388.8 g/mol
InChI Key: YTDXVURKMXWRLV-UHFFFAOYSA-N
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Description

2-Methylphenyl 5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with various functional groups, including a 2-methylphenyl group, a 5-chloro group, a 2-fluorobenzylsulfanyl group, and a carboxylate group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylphenyl 5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.

    Introduction of the 5-Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.

    Attachment of the 2-Fluorobenzylsulfanyl Group: This step involves the nucleophilic substitution of a suitable thiol with a 2-fluorobenzyl halide in the presence of a base such as sodium hydride or potassium carbonate.

    Esterification to Form the Carboxylate Group: The final step involves the esterification of the carboxylic acid group with methanol or another alcohol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial processes may involve large-scale equipment and continuous flow reactors to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methylphenyl 5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols, sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methylphenyl 5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methylphenyl 5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide: Similar structure but with an amide group instead of a carboxylate group.

    Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate: Similar pyrimidine core but different substituents.

Uniqueness

2-Methylphenyl 5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H14ClFN2O2S

Molecular Weight

388.8 g/mol

IUPAC Name

(2-methylphenyl) 5-chloro-2-[(2-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxylate

InChI

InChI=1S/C19H14ClFN2O2S/c1-12-6-2-5-9-16(12)25-18(24)17-14(20)10-22-19(23-17)26-11-13-7-3-4-8-15(13)21/h2-10H,11H2,1H3

InChI Key

YTDXVURKMXWRLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3F

Origin of Product

United States

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